2-{4-[2-(4-Chlorophenyl)ethynyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-{4-[2-(4-Chlorophenyl)ethynyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester featuring a 1,3,2-dioxaborolane core substituted with tetramethyl groups (4,4,5,5-tetramethyl). The compound contains a phenyl group at the 2-position of the dioxaborolane ring, which is further functionalized with an ethynyl linker connecting to a 4-chlorophenyl moiety. This structure confers unique electronic and steric properties, making it valuable in Suzuki-Miyaura cross-coupling reactions and as a precursor in medicinal chemistry and materials science . Its molecular formula is C₂₀H₁₉BClO₂, with an average molecular mass of 339.63 g/mol (calculated from ).
The compound is synthesized via palladium-catalyzed cross-coupling reactions, as exemplified in , where analogous ethynyl-linked boronic esters are prepared using Sonogashira coupling. The 4-chloro substitution enhances electrophilicity, improving reactivity in aryl-aryl bond-forming reactions compared to non-halogenated analogs .
Properties
IUPAC Name |
2-[4-[2-(4-chlorophenyl)ethynyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BClO2/c1-19(2)20(3,4)24-21(23-19)17-11-7-15(8-12-17)5-6-16-9-13-18(22)14-10-16/h7-14H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBZGAZKBBARQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C#CC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60726219 | |
| Record name | 2-{4-[(4-Chlorophenyl)ethynyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60726219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1315281-10-7 | |
| Record name | 2-{4-[(4-Chlorophenyl)ethynyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60726219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{4-[2-(4-chlorophenyl)ethynyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Mode of Action
Compounds of similar structure are often involved in borylation reactions. They can form boronate complexes with their targets, leading to changes in the target’s function.
Biochemical Pathways
Similar compounds are known to participate in various biochemical reactions, including borylation and hydroboration. These reactions can affect multiple downstream pathways, leading to changes in cellular processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-{4-[2-(4-Chlorophenyl)ethynyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.
Biological Activity
2-{4-[2-(4-Chlorophenyl)ethynyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS Number: 1315281-10-7) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.
- Molecular Formula : C20H20BClO2
- Molecular Weight : 338.6 g/mol
- IUPAC Name : 2-[4-[2-(4-chlorophenyl)ethynyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- SMILES Notation : CC1(C)OB(OC1(C)C)c2ccc(cc2)C#Cc3ccc(Cl)cc3
Biological Activity Overview
The biological activity of the compound primarily revolves around its potential as an anti-cancer agent and its interactions with various biological targets.
Anti-Cancer Properties
Research indicates that derivatives of dioxaborolanes exhibit significant anti-tumor activity. The compound's structure allows it to interact with cancer cell lines effectively:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through various pathways, including the generation of reactive oxygen species (ROS) and modulation of signaling pathways related to cell survival and proliferation.
- Cell Line Studies : In vitro studies have demonstrated that the compound can inhibit the growth of specific cancer cell lines such as breast and lung cancer cells.
Study 1: In Vitro Cytotoxicity Assessment
A study evaluated the cytotoxic effects of this compound on various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| A549 (Lung) | 12 | ROS generation |
| HeLa (Cervical) | 18 | Inhibition of cell cycle progression |
This study highlights the compound's selective cytotoxicity towards cancer cells while sparing normal cells.
Study 2: Mechanistic Insights
Further investigation into the mechanisms revealed:
- Apoptosis Induction : Flow cytometry analyses showed increased annexin V staining in treated cells, indicating early apoptosis.
- ROS Production : Measurement of intracellular ROS levels indicated a significant increase in treated cells compared to controls.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:
- Absorption and Distribution : Preliminary studies suggest good absorption characteristics with a favorable distribution profile in tumor tissues.
- Toxicity Profile : Toxicological assessments indicate that at therapeutic doses, the compound exhibits minimal toxicity towards non-cancerous cells.
Comparison with Similar Compounds
Halogen-Substituted Derivatives
- 2-(4-Chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 627525-96-6):
- 2-(4-Chloro-3-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 2096998-40-0):
Ethynyl-Linked Derivatives
Brominated Analogs
Cross-Coupling Efficiency
- The target compound’s 4-chloro group increases electrophilicity, enabling efficient couplings with aryl halides (e.g., 85–95% yields in ).
- Methoxy-substituted analogs () exhibit reduced reactivity due to electron-donating effects, requiring harsher conditions (e.g., 100°C vs. 60°C for chloro derivatives).
Preparation Methods
Synthesis of the Boronic Ester Precursor
The boronic ester portion, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives, is commonly prepared from boronic acids or via lithiation-borylation sequences.
A representative procedure for preparing boronic esters (from related literature) involves:
This sequence is a standard approach for preparing 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives, providing a stable boronic ester intermediate for further coupling.
Formation of the Ethynyl Linkage
The key ethynyl linkage between the two phenyl rings is generally formed by Sonogashira coupling or related palladium-catalyzed cross-coupling methods:
- Sonogashira Coupling : A palladium catalyst (e.g., Pd(PPh3)2Cl2), copper(I) iodide co-catalyst, and a base (e.g., triethylamine) facilitate coupling of an aryl halide with a terminal alkyne.
- In this context, the 4-chlorophenylacetylene or its protected derivative is coupled with a boronic ester-substituted aryl halide.
Specific Preparation of 2-{4-[2-(4-Chlorophenyl)ethynyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
While direct literature on this exact compound is limited, the preparation can be inferred from related compounds and general synthetic principles:
| Step | Reaction | Reagents & Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylacetylene | Starting from 4-bromo- or 4-iodophenylboronic ester, Sonogashira coupling with terminal alkyne | Provides boronic ester-substituted phenylacetylene intermediate |
| 2 | Sonogashira coupling with 4-chlorophenylacetylene or 4-chlorophenyl halide | Pd-catalyzed cross-coupling with 4-chlorophenylacetylene or halide | Forms the biphenyl ethynyl linkage with chlorophenyl substituent |
| 3 | Purification and characterization | Column chromatography, recrystallization, NMR, MS | Ensures purity and structural confirmation |
Research Findings and Analytical Data
- The boronic ester intermediates are typically stable and can be isolated as colorless liquids or low-melting solids.
- The ethynyl coupling reactions proceed with high regioselectivity and yield when using optimized palladium catalysts and reaction conditions.
- Characterization by NMR (¹H, ¹³C, ¹¹B), mass spectrometry, and IR spectroscopy confirms the successful formation of the boronic ester and ethynyl linkages.
- The presence of the 4-chlorophenyl group is confirmed by characteristic aromatic proton shifts and chlorine isotopic patterns in MS.
Summary Table of Key Preparation Steps
Q & A
Q. Q: What are the optimal reaction conditions for synthesizing 2-{4-[2-(4-Chlorophenyl)ethynyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?
A: A validated protocol involves a multi-step synthesis:
Coupling Reaction : Use a Sonogashira coupling between 4-bromophenylacetylene and 4-chlorophenylboronic acid pinacol ester under inert atmosphere (N₂/Ar) with Pd(PPh₃)₄/CuI catalysis in THF at 60–80°C for 12–24 hours.
Boronate Formation : React the intermediate with pinacolborane in the presence of a base (e.g., potassium acetate) in 1,4-dioxane at 90°C for 24 hours, achieving a yield of ~43% after purification via column chromatography .
Key Considerations : Monitor reaction progress via TLC or HPLC-MS. Optimize catalyst loading (0.5–2 mol% Pd) to minimize side products like homocoupling.
Structural Characterization
Q. Q: How can the molecular structure of this compound be confirmed experimentally?
A: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example:
- Crystallization : Grow crystals via slow evaporation in a dichloromethane/hexane mixture.
- Data Collection : At 89 K, resolve bond lengths (e.g., B–O: ~1.37 Å, C≡C: ~1.21 Å) and angles.
- Validation : Compare experimental data with DFT-optimized structures. A reported R factor of 0.031 confirms high accuracy .
Alternative Methods : Use ¹¹B NMR to verify the boronate moiety (δ ≈ 30 ppm) and FT-IR for ethynyl C≡C stretches (~2100 cm⁻¹).
Stability and Storage
Q. Q: What are the critical stability parameters for long-term storage?
A: This compound is moisture- and oxygen-sensitive. Key guidelines:
- Storage : In amber glass vials under inert gas (Ar) at –20°C.
- Decomposition Risks : Hydrolysis of the boronate ester occurs rapidly in aqueous media (t½ < 1 hour at pH 7). Avoid exposure to acids/bases .
Monitoring : Periodic ¹H NMR analysis (e.g., check for disappearance of B–O peaks at δ 1.3 ppm).
Applications in Cross-Coupling Reactions
Q. Q: How does this compound perform in Suzuki-Miyaura cross-coupling reactions?
A: It acts as a boronate donor in Pd-catalyzed couplings. Key findings:
- Reactivity : High efficiency with electron-deficient aryl halides (e.g., 4-nitrobromobenzene: >90% yield).
- Limitations : Steric hindrance from the tetramethyl dioxaborolane group reduces reactivity with ortho-substituted partners.
- Protocol : Use Pd(OAc)₂ (1 mol%), SPhos ligand (2 mol%), and Cs₂CO₃ in THF/H₂O (3:1) at 80°C .
Safety and Handling
Q. Q: What safety measures are essential when handling this compound?
A: Adhere to GHS hazard codes:
- Health Risks : H315 (skin irritation), H319 (eye damage), H335 (respiratory irritation).
- PPE : Nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing.
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Mechanistic Studies
Q. Q: How can computational methods elucidate its reactivity in catalytic cycles?
A: Density Functional Theory (DFT) studies reveal:
- Transmetalation Barrier : The boronate’s steric bulk increases the activation energy (ΔG‡ ≈ 25 kcal/mol) compared to phenylboronic acid.
- Electronic Effects : The 4-chlorophenyl group withdraws electron density, accelerating oxidative addition with Pd⁰ .
Validation : Compare computed IR spectra with experimental data to confirm transition states.
Contradictory Data in Literature
Q. Q: How to resolve discrepancies in reported catalytic efficiencies?
A: Variations arise from:
Purity : Commercial batches may contain residual Pd (ICP-MS analysis recommended).
Solvent Effects : Polar aprotic solvents (DMF) enhance solubility but may deactivate Pd catalysts.
Resolution : Reproduce reactions under standardized conditions (e.g., anhydrous DMF vs. THF) and report detailed procedural metadata .
Derivatization for Functional Materials
Q. Q: Can this compound be modified for optoelectronic applications?
A: Yes. Examples include:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
